

High-performance liquid chromatography (HPLC) analysis of Nordoxepin hydrochloride.

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Compound of Interest		
Compound Name:	Nordoxepin hydrochloride	
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Application Notes and Protocols for the HPLC Analysis of Nordoxepin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordoxepin is the primary active metabolite of the tricyclic antidepressant doxepin.[1][2] It is formed in the liver primarily through N-demethylation of doxepin, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9. [1][3][4][5][6] Nordoxepin itself is further metabolized via hydroxylation, a process predominantly mediated by CYP2D6.[1][7] As an active metabolite, nordoxepin contributes significantly to the overall therapeutic effect and potential side effects of doxepin treatment. Therefore, accurate and reliable quantification of **nordoxepin hydrochloride** in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of bulk drug substances and pharmaceutical formulations.

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used, robust, and cost-effective analytical technique for the quantification of pharmaceutical compounds. This document provides a detailed application note and protocol for the HPLC analysis of **nordoxepin hydrochloride**.

Experimental Protocols



Chromatographic Conditions

A reversed-phase HPLC method with UV detection is recommended for the analysis of **nordoxepin hydrochloride**. The following conditions have been synthesized from established methods for doxepin and its metabolites.[8][9][10]

Parameter	Recommended Condition	
HPLC System	A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.	
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][10]	
Mobile Phase	A mixture of a phosphate buffer and a suitable organic solvent, such as acetonitrile or methanol. A common starting point is a ratio of 60:40 (v/v) of buffer to organic modifier. The pH of the buffer should be adjusted to optimize peak shape and retention; a pH in the acidic range (e.g., 2.5-4.5) is often suitable for aminecontaining compounds like nordoxepin.[9]	
Flow Rate	1.0 mL/min.	
Column Temperature	30 °C.	
Injection Volume	20 μL.	
UV Detection	254 nm is a suitable wavelength for the detection of nordoxepin.[9][10] A photodiode array (PDA) detector can be used to assess peak purity.[11]	
Run Time	Approximately 10-15 minutes, sufficient to allow for the elution of nordoxepin and any potential impurities.	

Preparation of Solutions







Standard Stock Solution (e.g., $100 \mu g/mL$): Accurately weigh about 10 mg of **Nordoxepin Hydrochloride** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This stock solution can be further diluted to prepare working standard solutions and calibration standards.

Sample Preparation (for Bulk Drug): Prepare a sample solution of the bulk drug substance at a concentration similar to the standard solution by dissolving an accurately weighed amount in the mobile phase.

Sample Preparation (for Biological Matrices - e.g., Plasma): For the analysis of nordoxepin in biological matrices like plasma, a sample extraction step is necessary to remove interfering substances. Common techniques include:

- Liquid-Liquid Extraction (LLE): This involves the extraction of the analyte from the aqueous plasma sample into an immiscible organic solvent.[6]
- Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte while allowing interfering compounds to pass through. The analyte is then eluted with a suitable solvent.

The extracted sample should be evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC analysis of nordoxepin. These values are indicative and may vary depending on the specific instrumentation and method parameters.



Parameter	Typical Value
Retention Time (tR)	5 - 10 minutes
Linearity Range	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.1 - 0.5 μg/mL
Limit of Quantification (LOQ)	0.5 - 1.5 μg/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

- Specificity: The ability of the method to unequivocally assess the analyte in the presence of
 components that may be expected to be present, such as impurities, degradation products,
 or matrix components. Forced degradation studies (acidic, basic, oxidative, thermal, and
 photolytic stress) can be performed to demonstrate specificity and the stability-indicating
 nature of the method.[12][13]
- Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
- Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes

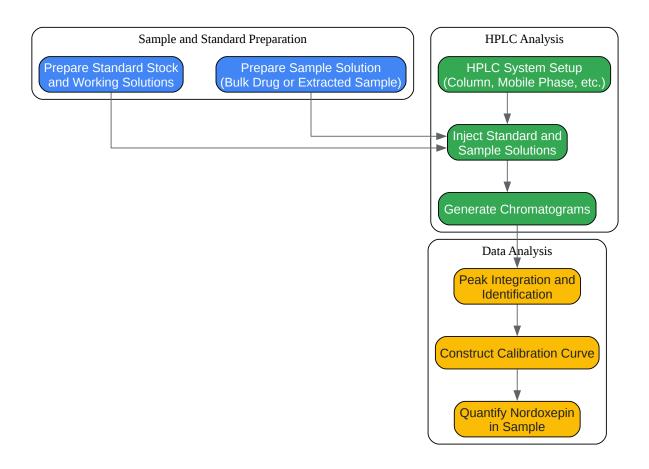


repeatability (intra-day precision) and intermediate precision (inter-day precision).

- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizations Experimental Workflow



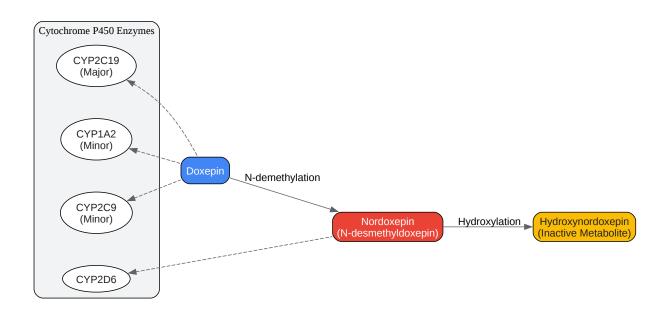


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Caption: Workflow for the HPLC analysis of Nordoxepin hydrochloride.

Metabolic Pathway of Doxepin to Nordoxepin





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Caption: Metabolic conversion of Doxepin to Nordoxepin.

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